molecular formula C8H7N3O7 B12599098 Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- CAS No. 647021-95-2

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-

Cat. No.: B12599098
CAS No.: 647021-95-2
M. Wt: 257.16 g/mol
InChI Key: GNRJOQOGPYGECD-UHFFFAOYSA-N
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Description

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with acetyloxy and amino groups, along with two nitro groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- typically involves nitration of phenol followed by acetylation and amination. The nitration process introduces nitro groups at the 2 and 6 positions of the phenol ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The acetylation step involves reacting the nitrated phenol with acetic anhydride in the presence of a catalyst such as pyridine. Finally, the amino group is introduced through a reaction with an appropriate amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amino derivatives, and halogenated phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The presence of nitro groups enhances its reactivity, making it a potent compound in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[(acetyloxy)amino]-2,6-dinitro- is unique due to the presence of both acetyloxy and amino groups, which confer distinct chemical and biological properties

Properties

CAS No.

647021-95-2

Molecular Formula

C8H7N3O7

Molecular Weight

257.16 g/mol

IUPAC Name

(4-hydroxy-3,5-dinitroanilino) acetate

InChI

InChI=1S/C8H7N3O7/c1-4(12)18-9-5-2-6(10(14)15)8(13)7(3-5)11(16)17/h2-3,9,13H,1H3

InChI Key

GNRJOQOGPYGECD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ONC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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